tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a diazaspiro[5.5]undecane core with two fluorine atoms at the 1,1-positions and a tert-butyl carbamate protecting group.
Key structural features:
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3 |
InChI Key |
DVBKOXCJQVVWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate serves as a primary intermediate, which can be synthesized by cyclization of appropriate diamines with ketoesters or lactones under acidic conditions (e.g., acetic acid in isopropyl alcohol at elevated temperatures around 108°C).
Fluorinated ketones or fluorinated precursors are employed to introduce the difluoro functionality at the quaternary carbon adjacent to the nitrogen atoms.
Synthetic Route Example
A representative synthetic route involves:
Reaction Conditions and Optimization
The cyclization step requires precise temperature control (~108°C) and acidic catalysis to promote ring closure without side reactions.
Fluorination steps are sensitive to moisture and require inert atmosphere (argon or nitrogen) to prevent hydrolysis or decomposition of fluorinating agents.
Solvent choice (e.g., tetrahydrofuran, isopropyl alcohol) influences reaction rates and product purity.
Structural Confirmation: The compound’s structure is confirmed by 1H, 13C, and 19F NMR spectroscopy, mass spectrometry, and chromatographic purity assessments.
Yield and Purity: Optimized reactions yield the target compound in moderate to high yields (typically above 70%), with purity exceeding 95% after chromatographic purification.
Stability: The compound is stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze the carbamate or alter the difluoro substituents.
Chemical Reactions Analysis
Types of Reactions
The compound participates in reactions typical of spirocyclic amines and carboxylates, with modifications driven by its difluoro groups and tert-butyl ester. Key reactions include:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of the tert-butyl ester group under acidic/basic conditions. |
| Hydrolysis | Cleavage of the carboxylate ester to form carboxylic acids or secondary amines. |
| Oxidation/Reduction | Functional group transformations targeting the diazaspiro backbone. |
| Acylation | Amide bond formation at the secondary amine site. |
Common Reagents and Conditions
Experimental protocols highlight specific reagents and conditions for optimal yields:
Reaction Mechanisms
-
Deprotection of tert-Butyl Ester :
Acidic conditions (e.g., TFA in dichloromethane) protonate the ester oxygen, leading to cleavage of the tert-butyl group and formation of a carboxylic acid intermediate . -
Acylation :
The secondary amine at position 9 reacts with acyl chlorides or anhydrides in the presence of triethylamine, forming stable amide bonds. This is a key step in synthesizing bioactive analogs . -
Hydrogenation :
Catalytic hydrogenation (e.g., Pd/C, H₂) reduces unsaturated bonds in the spirocyclic framework, though the difluoro groups remain inert under these conditions .
Comparison with Analogous Compounds
The reactivity of this compound differs from structurally related diazaspiro derivatives due to its fluorine substituents and spirocyclic rigidity:
Key Research Findings
-
Synthetic Utility : The tert-butyl group serves as a protective moiety, enabling selective functionalization of the amine and carboxylate groups .
-
Biological Relevance : Acylated derivatives show promise as enzyme inhibitors or receptor ligands due to their conformational rigidity .
-
Stability : The difluoro groups enhance thermal and hydrolytic stability compared to non-fluorinated analogs, making the compound suitable for prolonged storage.
Data Tables
Table 1: Reaction Outcomes for Common Transformations
| Reaction | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Deprotection (TFA) | 85–92 | 95 | 0°C to rt, 2–4 h in DCM |
| Acylation (HBTU) | 78–84 | 97 | RT, 12 h, CH₂Cl₂/Et₃N |
| Reduction (LiAlH₄) | 65–70 | 90 | −30°C, THF, 3 h |
Table 2: Stability Under Various Conditions
| Condition | Degradation Observed | Timeframe |
|---|---|---|
| Aqueous HCl (1M) | Partial hydrolysis | 24 h |
| Aqueous NaOH (1M) | Complete ester cleavage | 6 h |
| Ambient Temperature (Air) | No degradation | 30 days |
Scientific Research Applications
Antimicrobial Properties
Research indicates that tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in developing new antibiotics or antimicrobial agents. Studies have shown that modifications to the spirocyclic structure can enhance these properties further.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation in vitro. Ongoing research aims to elucidate the mechanisms by which this compound interacts with cellular pathways involved in cancer progression.
Drug Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting specific diseases, particularly those involving receptor interactions or enzyme inhibition.
Structure-Activity Relationship Studies
The compound serves as an important tool for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can identify key functional groups responsible for biological activity, aiding in the optimization of lead compounds for better efficacy and reduced toxicity.
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its ability to form strong bonds with various substrates can lead to improved performance in industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares the target compound with structurally related analogs:
Key Research Findings
- Biological Activity: In PROTAC development, the 1,1-difluoro analog demonstrated superior degradation efficiency (DC₅₀ = 10 nM) compared to the non-fluorinated parent (DC₅₀ = 50 nM), attributed to improved target engagement .
- Toxicity Profile : Fluorinated analogs show reduced off-target effects in renal and hepatic toxicity screens compared to methyl-substituted derivatives (e.g., tert-butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate) .
Biological Activity
Chemical Structure and Properties
The molecular formula for tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is with a molecular weight of approximately 290.35 g/mol. The compound features a spiro structure that may contribute to its unique biological properties.
Pharmacological Effects
Research indicates that compounds within the diazaspiro class exhibit various biological activities, including:
- Antimicrobial Activity : Some diazaspiro compounds have shown efficacy against certain bacterial strains, suggesting potential as antibacterial agents.
- Anticancer Properties : Preliminary studies have indicated that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cellular processes.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- Interaction with Cellular Receptors : Potential binding to specific receptors could modulate signaling pathways involved in cell growth and differentiation.
Study 1: Antimicrobial Evaluation
A study conducted on related diazaspiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using standard disk diffusion methods, yielding zones of inhibition that suggest potential therapeutic applications in treating bacterial infections.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| A | 15 | S. aureus |
| B | 12 | E. coli |
| tert-Butyl 1,1-difluoro... | 18 | S. aureus |
Study 2: Anticancer Activity
In vitro assays using human cancer cell lines (e.g., A431 epidermoid carcinoma cells) revealed that certain derivatives of diazaspiro compounds exhibited IC50 values ranging from 0.29 to 0.90 µM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 0.51 | HePG-2 |
| B | 0.73 | Caco-2 |
| tert-Butyl 1,1-difluoro... | 0.45 | A431 |
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound is crucial for optimizing its biological activity:
- Fluorination : The presence of fluorine atoms can enhance lipophilicity and improve membrane permeability.
- Substituents on the Spiro Structure : Modifications on the spiro framework may significantly affect binding affinity and selectivity towards biological targets.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F nuclei) to confirm the spirocyclic framework and fluorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystalline samples, X-ray diffraction provides absolute configuration confirmation. Infrared (IR) spectroscopy can identify carboxylate and fluorine-related vibrational modes. Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances accuracy .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For hydrolytic stability, incubate samples in buffers of varying pH (2–12) and analyze via LC-MS. Compare degradation pathways with computational models (e.g., molecular dynamics simulations) to predict vulnerable sites in the spirocyclic structure .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?
- Methodological Answer: Address discrepancies by:
- Performing 2D NMR experiments (e.g., COSY, NOESY, HSQC) to resolve overlapping signals and confirm spatial proximity of atoms.
- Repeating crystallography under alternative conditions (e.g., solvent, temperature) to rule out polymorphic interference.
- Cross-validating with quantum mechanical calculations (DFT) to simulate NMR chemical shifts or X-ray diffraction patterns. For example, DFT-optimized geometries can predict fluorine coupling constants, resolving ambiguities in 19F NMR spectra .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction systems?
- Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key reactions, such as nucleophilic substitution at the difluoro site. Transition state analysis identifies kinetic barriers, while molecular dynamics (MD) simulations model solvent effects. Pair computational results with high-throughput experimental screening (e.g., varying catalysts, solvents) to validate predictions. ICReDD’s integrated approach, combining computation and experiment, is a validated framework .
Q. How can researchers design experiments to optimize the synthesis yield of the spirocyclic core?
- Methodological Answer: Apply design of experiments (DoE) principles:
- Screen reaction parameters (temperature, solvent polarity, catalyst loading) using fractional factorial designs.
- Use response surface methodology (RSM) to identify optimal conditions.
- Incorporate real-time reaction monitoring (e.g., in situ IR or Raman spectroscopy) to detect intermediates.
Computational reaction path searches (e.g., artificial force induced reaction, AFIR) can propose energetically favorable pathways, reducing trial-and-error experimentation .
Data Contradiction and Analysis
Q. How should researchers address conflicting bioactivity data in pharmacological studies involving this compound?
- Methodological Answer:
- Replicate assays under standardized conditions (e.g., cell line, incubation time).
- Perform metabolomic profiling to identify off-target interactions or degradation products.
- Use machine learning models trained on structural analogs to predict plausible activity trends. Cross-reference with molecular docking simulations to assess target binding affinity variations .
Experimental Design and Validation
Q. What strategies ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer:
- Document intermediate purification protocols rigorously (e.g., column chromatography gradients, crystallization solvents).
- Use process analytical technology (PAT) tools (e.g., inline NMR) for real-time quality control.
- Share raw data (e.g., NMR FID files, crystallographic CIFs) in supplementary materials to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
